

AT7519 TFA In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512

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Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] As an ATP-competitive inhibitor, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2] Its mechanism of action involves the disruption of cell cycle progression and the inhibition of transcription.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AT7519 TFA**.

Data Presentation

Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)

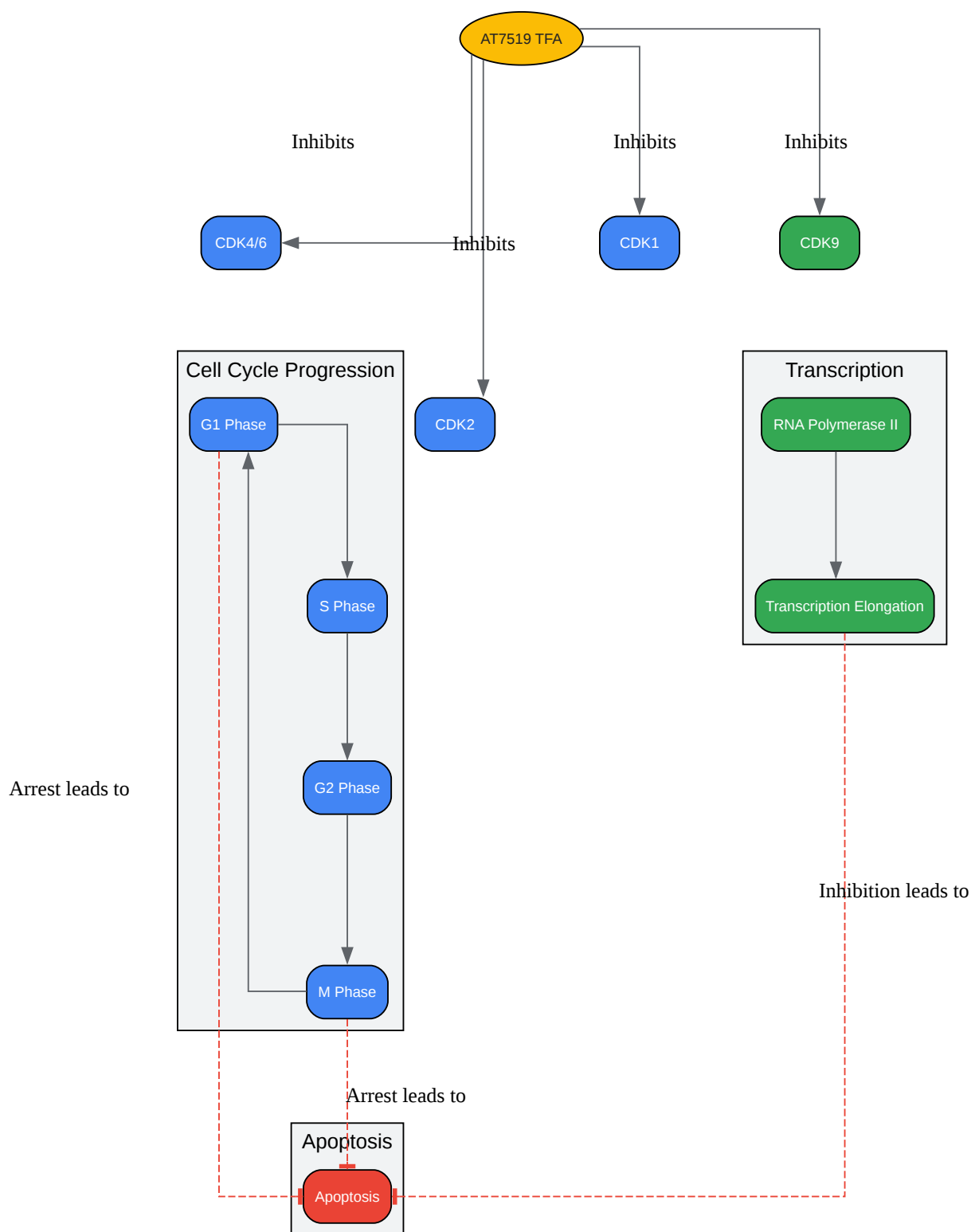
Kinase Target	IC50 (nM)	Assay Format
CDK1/cyclin B	210	Radiometric Filter Binding
CDK2/cyclin A	47	Radiometric Filter Binding
CDK4/cyclin D1	100	ELISA
CDK5/p25	13	DELFI
CDK6/cyclin D3	170	ELISA
CDK9/cyclin T1	<10	Radiometric Filter Binding[4]
GSK-3β	89	Radiometric Filter Binding

Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Assay
MM.1S	Multiple Myeloma	0.5	48	MTT[1]
U266	Multiple Myeloma	0.5	48	MTT[1]
RPMI 8226	Multiple Myeloma	1.0	48	MTT
OPM2	Multiple Myeloma	2.0	48	MTT
MM.1R (Dexamethasone -resistant)	Multiple Myeloma	>2.0	48	MTT[1]
HCT116	Colon Carcinoma	0.082	72	Alamar Blue[1]
A2780	Ovarian Carcinoma	0.35	72	Alamar Blue[1]
U251	Glioblastoma	0.246	48	CCK-8[5]
U87MG	Glioblastoma	0.222	48	CCK-8[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of AT7519. By inhibiting various CDKs, AT7519 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis.



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Caption: Mechanism of action of **AT7519 TFA**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AT7519 on cell viability.[\[4\]](#)[\[6\]](#)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **AT7519 TFA** in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Incubation with MTT:** Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[\[6\]](#)
- **Absorbance Measurement:** Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with AT7519.[\[7\]](#)[\[8\]](#)

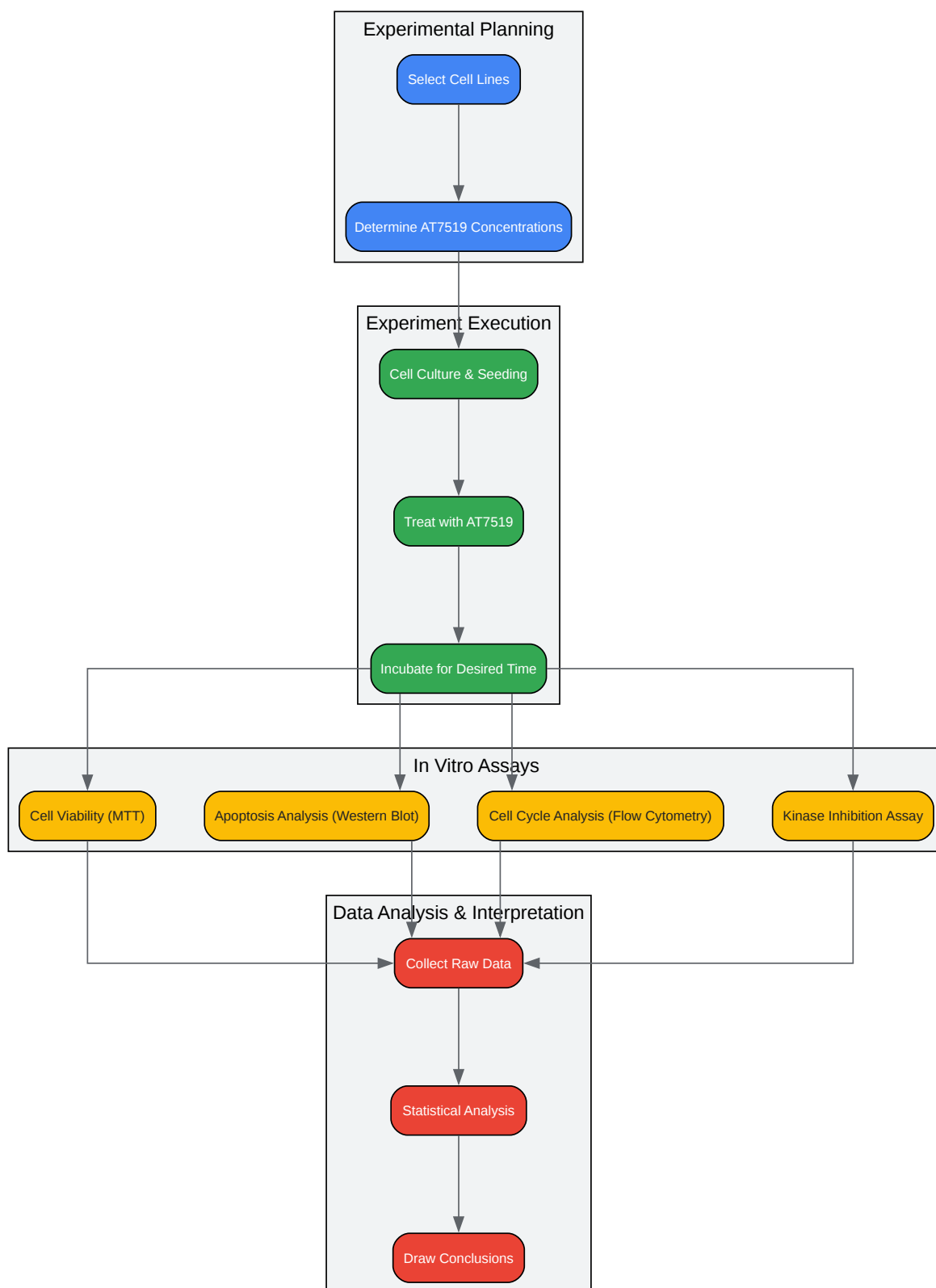
- **Cell Treatment and Lysis:**

- Seed cells in 6-well plates and treat with various concentrations of **AT7519 TFA** for the desired time.
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[\[7\]](#)[\[8\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film.
- Analyze the band intensities using densitometry software. Normalize to a loading control such as β -actin or GAPDH.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of **AT7519 TFA**.



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Caption: General experimental workflow.

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